molecular formula C5F11SO3H<br>C5HF11O3S B3031366 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- CAS No. 2706-91-4

1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-

Cat. No.: B3031366
CAS No.: 2706-91-4
M. Wt: 350.11 g/mol
InChI Key: ACEKLXZRZOWKRY-UHFFFAOYSA-N
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Description

Perfluoropentanesulfonic acid is a member of the perfluorosulfonic acids family, characterized by the presence of a perfluorinated carbon chain and a sulfonic acid functional group. The molecular formula for perfluoropentanesulfonic acid is C5HF11O3S, and it is known for its high stability and resistance to degradation due to the strong carbon-fluorine bonds .

Mechanism of Action

Perfluoropentanesulfonic acid, also known as 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- or PFPeS, is a member of the perfluorinated and polyfluorinated alkyl compounds (PFASs) family . This article will delve into the mechanism of action of PFPeS, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that perfluorosulfonic acids, a group to which pfpes belongs, can activate certain receptors such as the peroxisome proliferator-activated receptor (pparα) and the constitutive activated receptor (car) .

Mode of Action

It’s known that pfass, including pfpes, are highly resistant to degradation due to their strong carbon-fluorine bonds . This resistance to degradation could potentially lead to bioaccumulation and biomagnification, causing long-term exposure and effects.

Biochemical Pathways

The activation of pparα and car by pfass can lead to various downstream effects, including changes in lipid metabolism and inflammation .

Pharmacokinetics

Due to the strong carbon-fluorine bonds, pfass are known to be highly persistent in the environment and in biological systems . This suggests that PFPeS may have a long half-life and could potentially bioaccumulate.

Result of Action

The activation of pparα and car by pfass can lead to various cellular effects, including changes in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFPeS. For example, PFPeS is highly resistant to degradation, which can lead to its persistence in the environment . Furthermore, PFPeS has been detected in varying concentrations across several environmental matrices, suggesting that it may undergo transformation and degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoropentanesulfonic acid can be synthesized through the electrochemical fluorination of perfluoroalkyl iodides. This process involves the electrolysis of the precursor in a solution of hydrogen fluoride, resulting in the formation of the perfluorinated sulfonic acid .

Industrial Production Methods: The industrial production of perfluoropentanesulfonic acid typically involves the same electrochemical fluorination process. This method is favored due to its efficiency in producing highly fluorinated compounds with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Perfluoropentanesulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds .

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products:

Comparison with Similar Compounds

  • Perfluoropropanesulfonic acid
  • Perfluorobutanesulfonic acid
  • Perfluorohexanesulfonic acid
  • Perfluoroheptanesulfonic acid
  • Perfluorooctanesulfonic acid

Comparison: Perfluoropentanesulfonic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain perfluorosulfonic acids, it has higher hydrophobicity and stability. Longer-chain perfluorosulfonic acids, such as perfluorooctanesulfonic acid, have been more extensively studied for their environmental and health impacts .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF11O3S/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19/h(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEKLXZRZOWKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11SO3H, C5HF11O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062600
Record name Perfluoropentanesulfonic acid
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Molecular Weight

350.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2706-91-4
Record name Perfluoropentanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2706-91-4
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Record name 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-
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Record name 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-
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Record name Perfluoropentanesulfonic acid
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Record name Perfluoropentane-1-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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